Ethyl (dibutylphosphoryl)acetate

Description

Contextualization of Organophosphorus Esters in Modern Chemical Science

Organophosphorus esters are a class of organic compounds featuring a central phosphate (B84403) molecule with alkyl or aromatic substituents. wikipedia.org They are esters of phosphoric acid and can exist as mono-, di-, or triesters. wikipedia.orgchemeurope.com This structural versatility allows for a wide range of chemical properties and applications.

These compounds are integral to various scientific and industrial fields. In biochemistry, they are fundamental to life, forming the backbone of DNA and RNA and playing a crucial role in energy transfer through molecules like Adenosine Triphosphate (ATP). chemeurope.comlongdom.org Industrially, organophosphorus esters are widely used as flame retardants, plasticizers, solvents, and additives for engine oil. wikipedia.orgcopernicus.org Their application also extends to agriculture, where they have been utilized as insecticides and herbicides. nih.gov The ability of phosphoric acid to form triesters, unlike carboxylic acids which only form monoesters, contributes to the ease with which diverse organic groups can be linked, making them highly versatile. chemeurope.com

Rationale for Dedicated Research on Ethyl (dibutylphosphoryl)acetate

The dedicated research on this compound stems from its position within the broader, highly functional class of organophosphorus esters. The specific combination of dibutylphosphoryl and ethyl acetate (B1210297) moieties suggests potential for unique physicochemical properties. Research into such specific esters is driven by the continuous need for novel molecules with tailored characteristics for various applications, such as specialized solvents, plasticizers with improved performance, or as intermediates in the synthesis of more complex molecules. The study of individual esters like this compound allows for a deeper understanding of structure-activity relationships within the organophosphorus family.

Overview of Current Research Landscape and Key Challenges

The current research landscape for organophosphorus compounds is vast and interdisciplinary, spanning organic, medicinal, agricultural, and industrial chemistry. longdom.org A significant focus of modern research is the development of new synthetic methodologies that are more efficient, cost-effective, and environmentally benign. longdom.org Researchers are continually exploring novel series of organophosphorus compounds and modifying existing structures to enhance their bioactivity or material properties. longdom.org

A key challenge in the field is mitigating the environmental persistence and potential toxicity associated with some organophosphorus compounds. copernicus.org For instance, their use as additive flame retardants means they are not chemically bound to materials and can leach into the environment. copernicus.org Therefore, a major research thrust is the design of "greener" organophosphorus compounds that are effective in their intended application but readily degrade into harmless substances. For specific compounds like this compound, a primary challenge is the limited availability of detailed public research, which can hinder the full exploration of its potential applications and properties.

Scope and Objectives of the Academic Research

Academic research on compounds like this compound generally encompasses several key objectives:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce the compound with high purity and yield. This is followed by thorough characterization using various analytical techniques to confirm its structure and properties.

Property Elucidation: Investigating the physical and chemical properties of the compound, such as its solubility, stability, and reactivity. For instance, the water solubility of organophosphate esters can vary significantly, which is a critical factor in both biological and environmental contexts. wikipedia.org

Application Exploration: Identifying potential applications based on its determined properties. This could involve screening for its efficacy as a plasticizer, flame retardant, or as a reagent in organic synthesis.

Data Table

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H25O3P |

| IUPAC Name | ethyl 2-(dibutoxyphosphoryl)acetate |

| Molecular Weight | 264.3 g/mol |

| Appearance | No data available |

| Density | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | No data available |

| CAS Number | 2528-39-4 |

Source: PubChem CID 13173448 nih.gov

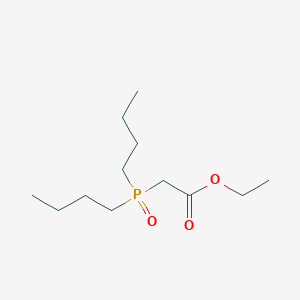

Structure

3D Structure

Properties

CAS No. |

6225-95-2 |

|---|---|

Molecular Formula |

C12H25O3P |

Molecular Weight |

248.30 g/mol |

IUPAC Name |

ethyl 2-dibutylphosphorylacetate |

InChI |

InChI=1S/C12H25O3P/c1-4-7-9-16(14,10-8-5-2)11-12(13)15-6-3/h4-11H2,1-3H3 |

InChI Key |

RWZFPYOCJDSOGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(CCCC)CC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Dibutylphosphoryl Acetate and Its Analogs

Preparation of Structurally Related Dibutylphosphoryl Derivatives

Synthesis of N-(Dibutylphosphoryl) Amino Acids and Esters

The synthesis of N-phosphorylated amino acids and their corresponding esters is a significant area of research due to their potential biological activities. nih.gov Various methods have been developed to achieve N-phosphorylation, often involving the reaction of an amino acid or its ester with a phosphorylating agent.

One common approach involves the use of phosphorochloridates. For instance, N-phosphorylated amino acid esters can be synthesized from commercially available diethyl phosphorochloridate and the corresponding amino acid ester. nih.gov This method has been shown to produce excellent yields for derivatives of glycine (B1666218) methyl ester, L-homoserine lactone, and L-proline methyl ester. nih.gov Similarly, diphenyl phosphorochloridate can be used to achieve N-phosphorylation. nih.gov

Another strategy for synthesizing N-phosphorylated amino acids involves the use of phosphonylaminium salts, which can circumvent issues such as the need for deprotonation of the nucleophile or hydrolysis of the phosphonate (B1237965) ester. nih.gov This methodology has been successfully applied to the synthesis of novel mixed n-alkylphosphonate diesters and amino acid-derived n-alkylphosphonamidates. nih.gov

The esterification of amino acids is a crucial step in many synthetic routes. A convenient method for preparing amino acid methyl ester hydrochlorides involves the reaction of amino acids with methanol (B129727) in the presence of trimethylchlorosilane at room temperature. nih.gov This method is applicable to a wide range of natural, aromatic, and aliphatic amino acids. nih.gov

The following table summarizes the synthesis of various N-phosphorylated amino acid esters:

| Starting Amino Acid Ester | Phosphorylating Agent | Product | Yield (%) | Reference |

| Glycine methyl ester | Diethyl phosphorochloridate | N-(Diethoxyphosphoryl)glycine methyl ester | 95 | nih.gov |

| L-Homoserine lactone | Diethyl phosphorochloridate | N-(Diethoxyphosphoryl)-L-homoserine lactone | 89 | nih.gov |

| L-Proline methyl ester | Diethyl phosphorochloridate | N-(Diethoxyphosphoryl)-L-proline methyl ester | 88 | nih.gov |

| Glycine methyl ester | Diphenyl phosphorochloridate | N-(Diphenoxyphosphoryl)glycine methyl ester | 91 | nih.gov |

Routes to Polyphosphorylated Scaffolds (e.g., Glycoluril (B30988) Derivatives)

The synthesis of phosphorus-containing derivatives of glycoluril has garnered significant attention due to their potential applications as flame retardants and biologically active compounds. enu.kz The incorporation of phosphoryl groups into the glycoluril structure can impart unique and beneficial properties. enu.kz

One prominent method for synthesizing phosphorylated glycoluril derivatives is the Birum–Oleksyszyn reaction. mdpi.com This reaction involves the interaction of an aldehyde, a phosphite (B83602), and a glycoluril derivative. For example, 1-[aryl-(diphenylphosphono)methyl]-3,4,6-trimethylglycolurils have been synthesized from benzaldehyde (B42025) derivatives, 1,3,4-trimethylglycoluril, and triphenylphosphite. mdpi.com The reaction conditions, including the choice of catalyst, can significantly influence the product yield. mdpi.com

The general procedure for the Birum–Oleksyszyn synthesis of phosphonate derivatives of 1,3,4-trimethylglycoluril is as follows: An aldehyde, triphenyl phosphite, and a catalytic amount of methanesulfonic acid are added to a suspension of 1,3,4-trimethylglycoluril in dry acetonitrile (B52724) under an argon atmosphere. mdpi.com The mixture is stirred at room temperature, and the product is isolated after workup. mdpi.com

The following table illustrates the effect of different acid catalysts on the yield of a trimethylphosphonate glycoluril derivative:

| Catalyst | Reaction Time | Analytical Yield (%) | Reference |

| Glacial Acetic Acid | ~30 min | ~15 | mdpi.com |

| Trifluoroacetic Acid | ~30 min | ~90 | mdpi.com |

| Methanesulfonic Acid | 30 min | 91 | mdpi.com |

Furthermore, the synthesis of glycoluril itself can be achieved through the condensation of urea (B33335) and a 1,2-dicarbonyl compound in the presence of an acid catalyst. researchgate.netresearchgate.net Various acids, including sulfuric acid, hydrochloric acid, and phosphoric anhydride, have been utilized for this purpose. researchgate.netresearchgate.net

The development of polyphosphorylated scaffolds extends to the creation of complex supramolecular structures. For instance, glycoluril derivatives serve as building blocks for cucurbit[n]urils and bambus[n]urils. mdpi.comnih.gov The synthesis of enantiomerically pure bambus nih.govurils has been achieved using orthogonally protected 2N,4N′-disubstituted glycoluril enantiomers. nih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl Dibutylphosphoryl Acetate

Reactivity at the Ester Moiety

The ester portion of the molecule, specifically the carbonyl group and the adjacent α-carbon, is a hub of significant chemical activity.

Nucleophilic acyl substitution involves the replacement of the ethoxy group (–OCH2CH3) of the ester with another nucleophile. This class of reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comopenstax.org First, the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequently, this intermediate collapses, re-forming the carbonyl double bond and expelling the ethoxide as a leaving group. masterorganicchemistry.comyoutube.com

The feasibility of this reaction is largely dependent on the basicity of the nucleophile compared to the leaving group; the equilibrium favors the side with the weaker base. masterorganicchemistry.com For instance, the hydrolysis of an ester to a carboxylic acid using a hydroxide (B78521) ion (saponification) is a common example. masterorganicchemistry.com This process is typically irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com

Reactions can be catalyzed by either acid or base. byjus.com In acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. byjus.com In basic conditions, a strong, negatively charged nucleophile is typically used. byjus.com

While ethyl (dibutylphosphoryl)acetate can undergo these reactions, it is less commonly used as a substrate for simple nucleophilic acyl substitution compared to its role in enolate chemistry. This is because the primary interest in this reagent lies in the reactivity of the α-carbon, which is exploited in carbon-carbon bond-forming reactions. wikipedia.org

Transesterification is a specific type of nucleophilic acyl substitution where one alkoxy group of an ester is exchanged for another. libretexts.org This reaction involves treating an ester with an alcohol, typically in the presence of an acid or base catalyst. libretexts.orgscielo.br

The general equation is: R-C(=O)-OR' + R''-OH ⇌ R-C(=O)-OR'' + R'-OH

For this compound, this would mean reacting it with a different alcohol (e.g., methanol) to produce mthis compound and ethanol. To drive the equilibrium toward the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.comlibretexts.org

Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack from the new alcohol. scielo.br Base-catalyzed transesterification, often using an alkoxide that matches the alcohol reactant, proceeds by nucleophilic attack of the alkoxide on the carbonyl carbon. youtube.com It is crucial to match the alkoxide base to the alcohol solvent to prevent a mixture of products. youtube.com For example, to replace the ethyl group of an ester with a methyl group, sodium methoxide (B1231860) in methanol (B129727) would be the appropriate reagent system. youtube.com

A study on the transesterification of ethyl acetate (B1210297) with glycerol, catalyzed by acids like H₂SO₄, demonstrated the conversion to mono-, di-, and triacetins. scielo.br The mechanism involves the initial protonation of the ethyl acetate's carbonyl group, making it more electrophilic for the subsequent nucleophilic attack by glycerol's hydroxyl groups. scielo.br A similar mechanistic principle applies to the transesterification of this compound.

The protons on the carbon alpha (α) to the ester group in this compound are acidic due to the electron-withdrawing effects of both the carbonyl (C=O) group and the phosphoryl (P=O) group. Their pKa is significantly lower than that of simple esters (pKa ≈ 25), making deprotonation feasible with a suitable base. youtube.comvanderbilt.edu The resulting carbanion is resonance-stabilized and is known as a phosphonate-stabilized carbanion or an ester enolate. vanderbilt.eduwikipedia.org

The formation of this enolate is the critical first step in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes. wikipedia.orgorganic-chemistry.org

Mechanism of the Horner-Wadsworth-Emmons Reaction:

Deprotonation: The phosphonate (B1237965) ester is treated with a base (e.g., sodium hydride, sodium ethoxide, or butyllithium) to remove an α-proton, forming the nucleophilic phosphonate carbanion. wikipedia.orgyoutube.com

Nucleophilic Addition: The carbanion attacks an aldehyde or ketone, which is the rate-limiting step, to form a tetrahedral intermediate (an oxaphosphetane precursor). wikipedia.orgyoutube.com

Elimination: This intermediate cyclizes to form a four-membered ring called an oxaphosphetane, which then collapses. This process results in the formation of an alkene and a water-soluble phosphate (B84403) salt byproduct, which is easily removed during workup. wikipedia.orgorganic-chemistry.orgyoutube.com

A key advantage of the HWE reaction is that it typically yields (E)-alkenes (trans-isomers) with high stereoselectivity, especially with unstabilized ylides. wikipedia.orgorganic-chemistry.org The reaction conditions can be tuned to influence this selectivity; for example, using lithium salts and higher temperatures can increase the preference for the (E)-isomer. wikipedia.org

| Base | Aldehyde/Ketone | Solvent | Temperature (°C) | Product | Stereoselectivity (E:Z) | Yield (%) |

| NaH | p-Tolualdehyde | THF | -78 to RT | Ethyl 4-methylcinnamate | 1 : 3.67 | 83 |

| TiCl₄/i-Pr₂NEt | 2-(S)-Benzyloxypropionaldehyde | CH₂Cl₂ | -78 | syn-Aldol Product | >99:1 (syn:anti) | 82 |

| NaOEt | Diethyl malonate | Ethanol | Reflux | Alkylated Malonic Ester | N/A | High |

This table presents data from analogous reactions to illustrate typical conditions and outcomes. The first entry shows a Z-selective HWE variant using a different phosphonate for context. tcichemicals.com The second entry demonstrates a related titanium-enolate aldol (B89426) reaction. nih.gov The third entry reflects a typical malonic ester synthesis, which also relies on enolate alkylation. libretexts.org

Reactivity at the Phosphorus Center

The phosphorus atom in this compound is electrophilic and can be a target for nucleophilic attack. Furthermore, the phosphorus-carbon bond, while generally stable, can be cleaved under specific conditions.

The phosphorus atom in the phosphoryl group (P=O) is electron-deficient due to the high electronegativity of the attached oxygen atoms. This makes it susceptible to attack by nucleophiles. In the context of the Horner-Wadsworth-Emmons reaction, the oxygen anion of the tetrahedral intermediate attacks the phosphorus atom to form the cyclic oxaphosphetane. youtube.com This intramolecular nucleophilic attack is a crucial step leading to the final alkene product. youtube.com

While external nucleophiles can attack the phosphorus center, this pathway is less common in standard synthetic applications of HWE reagents compared to the desired reaction at the α-carbon. Such attacks would lead to the displacement of one of the butoxy groups or cleavage of the P-C bond, representing side reactions rather than the primary synthetic goal.

The phosphorus-carbon (P-C) bond in phosphonates is generally robust. However, it can be cleaved under certain reductive or oxidative conditions. For instance, reactions with strong reducing agents like lithium in tetrahydrofuran (B95107) (THF) have been shown to cleave P-C bonds in tertiary phosphines, establishing an equilibrium between P-C(aryl) and P-C(alkyl) cleaved species. nih.gov While this study focused on phosphines, similar principles can apply to phosphonates under forcing conditions.

Oxidation and Reduction Pathways of the Phosphoryl Group

The phosphorus atom in this compound exists in the pentavalent state, rendering the phosphoryl (P=O) group generally resistant to further oxidation under typical laboratory conditions. However, the transformation of related H-phosphonates to phosphate esters, which is mechanistically an oxidation, provides insight into potential oxidative pathways. Studies on nucleoside phosphonate esters have shown that oxidation can be effectively achieved using reagents like iodine in a pyridine-water mixture. rsc.org The reaction is often facilitated by prior silylation of the phosphonate with trimethylsilyl (B98337) chloride, which is thought to proceed through a more reactive trivalent phosphite (B83602) intermediate. rsc.org

Conversely, the reduction of the robust phosphoryl bond is a thermodynamically challenging process that necessitates the use of potent reducing agents. While literature specifically detailing the reduction of this compound is not abundant, analogies can be drawn from the reduction of structurally similar phosphine (B1218219) oxides. Silanes have emerged as effective reagents for the deoxygenation of phosphine oxides, often requiring activation of the P=O bond. researchgate.net For instance, a metal-free approach involves the activation of phosphine(V) oxides with oxalyl chloride to form a chlorophosphonium salt, which is subsequently reduced by hexachlorodisilane. nih.gov Such methods highlight potential strategies for the reduction of the phosphoryl group in the title compound.

Reactivity of the α-Carbon and Adjacent Systems

The molecular architecture of this compound, featuring a carbonyl group and a phosphoryl group flanking a methylene (B1212753) unit, dictates the reactivity of this central carbon and the adjacent ester moiety.

α-Substitution Reactions via Enolization

The electron-withdrawing nature of both the ester carbonyl and the dibutylphosphoryl groups significantly increases the acidity of the α-hydrogens. This facilitates the formation of a resonance-stabilized enolate anion in the presence of a suitable base, which serves as a key intermediate for various α-substitution reactions. researchgate.net

Alkylation: The generation of the enolate, typically with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), allows for subsequent alkylation via an SN2 reaction with alkyl halides. researchgate.netkaist.ac.kr This provides a direct method for carbon-carbon bond formation at the α-position.

Halogenation: The α-position can also be halogenated. nih.govlibretexts.org Acid-catalyzed halogenation typically yields a monohalogenated product, as the introduction of the first halogen atom deactivates the enol intermediate towards further reaction. nih.gov Conversely, base-promoted halogenation can lead to multiple halogen substitutions, as the inductive effect of the introduced halogen increases the acidity of the remaining α-protons. nih.gov The synthesis of γ-halo allylic phosphonates from α,β-unsaturated ketones and H-phosphonates proceeds through a γ-ketophosphonate intermediate, demonstrating the feasibility of halogenation in related systems. rsc.org

Addition-Elimination Processes Involving the Carbonyl Group

The ester carbonyl in this compound is susceptible to nucleophilic addition-elimination reactions, which are characteristic of carboxylic acid derivatives. organic-chemistry.org

Hydrolysis: Under both acidic and basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. mdpi.comnih.govresearchgate.net For β-keto esters, the initial hydrolysis product is a β-keto acid, which is often unstable and can undergo decarboxylation, especially upon heating. aklectures.com The steric environment around the phosphorus center can influence the rate of hydrolysis, with increased steric bulk generally leading to slower reaction rates. mdpi.com

Transesterification: The ester group can be exchanged by reaction with another alcohol in a process known as transesterification. rsc.orgnih.gov This reaction can be catalyzed by either acids or bases and is a valuable tool for modifying the ester functionality. The transesterification of related phosphonates has been employed as a strategic step in the synthesis of intermediates for olefination reactions. acs.org

Advanced Mechanistic Studies

A deeper understanding of the reactivity of this compound requires the application of advanced experimental and computational techniques to probe reaction mechanisms.

Elucidation of Reaction Transition States

The precise nature of the transition states in reactions involving this compound can be investigated using computational chemistry. stackexchange.comims.ac.jp For phosphoryl transfer reactions, which are fundamental in organophosphorus chemistry, computational modeling can help to distinguish between different mechanistic pathways, such as concerted SN2-type mechanisms versus stepwise associative or dissociative pathways. acs.orgpnas.orgacs.org For instance, studies on the hydrolysis of phosphoroimidazolides have utilized computational analysis of kinetic isotope effects and linear free energy relationships to characterize the transition state as being relatively "loose," with a significant degree of bond breaking. stackexchange.com Similar approaches can be applied to reactions of this compound to gain detailed insights into the transition state structures.

Influence of Steric and Electronic Effects on Reactivity

The chemical behavior of this compound is intricately controlled by the steric and electronic properties of its substituents.

Electronic Effects: The powerful electron-withdrawing inductive effect (-I) of the phosphoryl and carbonyl groups is a dominant electronic factor. brilliant.orgwikipedia.orgyoutube.com This effect depletes electron density from the α-carbon, increasing the acidity of its protons, and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Effects: The two n-butyl groups attached to the phosphorus atom introduce significant steric bulk. This steric hindrance can modulate the accessibility of the reactive centers of the molecule to incoming reagents. For example, the rate of nucleophilic attack at the phosphorus or carbonyl carbon can be attenuated by the steric shield provided by the butyl groups. This steric influence was noted in the hydrolysis of diethyl alkylphosphonates, where bulkier alkyl groups led to a decrease in the reaction rate. mdpi.com

Spectroscopic Data for this compound Not Found

Following a comprehensive search for scientific literature and spectral data, the specific experimental information required for a detailed spectroscopic analysis of this compound could not be located. Targeted searches for nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) data for this specific compound did not yield the necessary results to fulfill the requested article outline.

Detailed experimental data, including chemical shifts for ¹H, ¹³C, and ³¹P NMR, as well as characteristic vibrational frequencies from FTIR spectroscopy for this compound, are not publicly available in the searched resources. While general principles of spectroscopic techniques are well-documented, applying them to a specific compound like this compound requires access to its unique, experimentally determined spectral data. Without this foundational information, a scientifically accurate and informative article adhering to the provided structure cannot be generated.

Further research in specialized, non-public chemical databases or direct experimental analysis would be necessary to obtain the data required for the advanced spectroscopic and structural characterization of this compound.

Advanced Spectroscopic and Structural Characterization of Ethyl Dibutylphosphoryl Acetate

Vibrational Spectroscopy

Raman Spectroscopy Applications

The P=O stretching vibration is a particularly strong and characteristic band in the Raman spectra of organophosphorus compounds. For similar molecules, this band typically appears in the region of 1250-1350 cm⁻¹. The exact position can be influenced by the electronegativity of the substituent groups attached to the phosphorus atom. The carbonyl (C=O) stretch of the ester group is another prominent feature, generally observed between 1730 cm⁻¹ and 1750 cm⁻¹. orientjchem.org The C-O single bond stretching vibrations of the ester and the P-O-C linkages are expected in the 1000-1200 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations from the ethyl and butyl chains will be present in the ranges of 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| P=O (Phosphoryl) | 1250 - 1350 | Stretching |

| C=O (Carbonyl) | 1730 - 1750 | Stretching |

| C-O (Ester) | 1000 - 1200 | Stretching |

| P-O-C | 1000 - 1100 | Stretching |

| C-C (Alkyl Chains) | 800 - 1000 | Stretching |

| C-H (Alkyl Chains) | 2800 - 3000 | Stretching |

| C-H (Alkyl Chains) | 1350 - 1470 | Bending |

Mass Spectrometry (MS) for Molecular and Adduct Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For ethyl (dibutylphosphoryl)acetate, electron ionization (EI) would likely lead to a series of characteristic fragment ions. The molecular ion peak [M]⁺ would confirm the compound's molecular weight.

The fragmentation of organophosphorus esters often follows predictable pathways, including McLafferty rearrangements and cleavage of the P-O and C-O bonds. nih.gov A common fragmentation pattern for alkyl phosphates involves the sequential loss of alkene fragments from the butyl groups. Another significant fragmentation pathway could involve the cleavage of the ethyl acetate (B1210297) group, leading to the formation of a stable dibutylphosphoryl cation. The detection of adducts, which are molecules formed by the reaction of the parent compound with another molecule, is also a critical application of mass spectrometry. nih.gov In the context of this compound, this could involve the identification of complexes formed with metal ions or other species present in a given matrix.

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | [C₁₀H₂₁O₃P]⁺ | Molecular Ion |

| [M - C₂H₄]⁺ | [C₈H₁₇O₃P]⁺ | Loss of ethylene (B1197577) from a butyl group |

| [M - C₄H₈]⁺ | [C₆H₁₃O₃P]⁺ | Loss of butene from a butyl group |

| [P(O)(OC₄H₉)₂]⁺ | [C₈H₁₈O₃P]⁺ | Loss of the ethyl acetate radical |

| [H₄PO₄]⁺ | [H₄PO₄]⁺ | Characteristic ion from rearrangement and cleavage nih.gov |

X-ray Crystallography for Solid-State Structural Determination

In the crystal structure of this analogue, the phosphorus atom adopts a tetrahedral geometry, which is characteristic of organophosphorus compounds. The P=O bond length is significantly shorter than the P-O single bonds, confirming its double bond character. The ester group's conformation and the packing of the molecules in the crystal lattice are dictated by intermolecular forces such as hydrogen bonds and van der Waals interactions. For this compound, one would expect a similar tetrahedral phosphorus center and specific bond lengths and angles for the phosphoryl and ester functional groups. The flexible butyl chains would likely adopt conformations that allow for efficient crystal packing.

| Structural Parameter | Expected Value/Feature | Comment |

|---|---|---|

| Phosphorus Geometry | Tetrahedral | Typical for P(V) compounds |

| P=O Bond Length | ~1.45 Å | Shorter than P-O single bonds |

| P-O Bond Length | ~1.58 Å | Longer than the P=O bond |

| C=O Bond Length | ~1.20 Å | Typical for an ester carbonyl |

| Crystal Packing | Influenced by van der Waals forces and potential weak C-H···O hydrogen bonds | Determines the unit cell parameters |

Theoretical and Computational Chemistry Studies of Ethyl Dibutylphosphoryl Acetate

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in various three-dimensional arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies, which defines the molecule's potential energy landscape.

For Ethyl (dibutylphosphoryl)acetate, with its flexible butyl and ethyl chains, a thorough conformational analysis is essential to understand its structure in different environments. Such an analysis would involve systematically rotating the single bonds and calculating the energy of each resulting structure using methods like DFT.

A detailed conformational analysis was performed on related, more complex N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid using DFT calculations. mdpi.comnih.gov This study found that these molecules exist as an equilibrium of several conformers. mdpi.comnih.gov The preferred conformers were stabilized by intramolecular hydrogen bonds and influenced by steric factors. mdpi.comnih.gov For this compound, a similar analysis would likely reveal several low-energy conformers, with the relative populations of these conformers depending on factors like the solvent environment.

Table 4: Illustrative Conformational Data for a Related Phosphorylacetamide

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (P1-C-C=O) |

| Conformer A | 0.00 | Anticlinal |

| Conformer B | 0.54 | Anticlinal |

| Conformer C | 1.23 | Synclinal |

| Conformer D | 1.50 | Anticlinal |

Conceptual data based on findings for N-octyl-N-[(2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide to illustrate relative stabilities and structural differences. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements, conformational changes, and intermolecular interactions on a timescale from picoseconds to microseconds.

For this compound, MD simulations could be used to study its behavior in the liquid phase, either as a pure substance or in solution. This would provide insights into:

Solvation structure: How solvent molecules arrange around the solute.

Diffusion coefficients: How quickly the molecule moves through the solvent.

Conformational dynamics: The rates of interconversion between different conformers.

Intermolecular interactions: The nature and strength of interactions with other molecules, such as in the formation of aggregates or complexes with metal ions.

Such simulations are crucial for understanding the macroscopic properties of a substance based on its microscopic behavior.

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reaction pathways and mechanisms that may be difficult to probe experimentally. In the context of this compound, theoretical studies, particularly those employing density functional theory (DFT), are crucial for understanding its reactivity, stability, and interaction with other chemical species. While specific computational studies exclusively focused on the reaction pathways of this compound are not extensively available in the public domain, we can infer potential mechanistic insights from computational studies on analogous organophosphorus compounds and relevant reaction types, such as hydrolysis and complexation.

Computational investigations into the hydrolysis of similar phosphonate (B1237965) esters often explore the reaction energy profiles, identifying transition states and intermediates. For a compound like this compound, a key reaction pathway to model would be its hydrolysis, which involves the cleavage of the P-O-C or C-O-C bonds. DFT calculations can be employed to determine the activation energies for different potential mechanisms, such as acid-catalyzed, base-catalyzed, and neutral hydrolysis.

For instance, a computational study on the acid-catalyzed hydrolysis of a generic phosphonate ester would typically involve the following steps being modeled:

Protonation: The initial step would be the protonation of either the phosphoryl oxygen or the ester oxygen. The relative energies of these two protonated species can be calculated to determine the more likely site of protonation.

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the phosphorus center or the carbonyl carbon. The energy barrier for this step is a critical factor in determining the reaction rate.

Intermediate Formation: This leads to the formation of a pentacoordinate phosphorus intermediate or a tetrahedral intermediate at the carbonyl carbon. The stability of these intermediates can be assessed computationally.

Bond Cleavage and Product Formation: Subsequent steps would involve proton transfers and the eventual cleavage of the P-O-Et or Ac-O-Et bond to yield the final products.

The table below illustrates a hypothetical reaction pathway for the acid-catalyzed hydrolysis of the P-O-Et bond in this compound, with plausible intermediates and transition states that could be modeled.

Table 1: Hypothetical Intermediates and Transition States in the Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Species |

| 1 | Protonation of Phosphoryl Oxygen | [CH₃C(O)OCH₂(O)P(OBu)₂(H)]⁺ |

| 2 | Nucleophilic Attack by Water | Transition State 1 |

| 3 | Pentacoordinate Intermediate | CH₃C(O)OCH₂(O)P(OBu)₂(OH₂) |

| 4 | Proton Transfer | Transition State 2 |

| 5 | C-O Bond Cleavage | [CH₃C(O)OH] + [CH₂(O)P(OBu)₂(H)]⁺ |

Note: This table is illustrative and based on general mechanisms for phosphonate hydrolysis. Specific computational data for this compound is not available.

Furthermore, this compound is relevant in the context of solvent extraction of metal ions, particularly actinides. Computational modeling can provide significant insights into the reaction mechanisms of this extraction process. DFT calculations can be used to study the complexation of this compound with metal ions. These studies would typically involve:

Geometry Optimization: Determining the most stable structure of the metal-ligand complex.

Binding Energy Calculation: Quantifying the strength of the interaction between the metal ion and the phosphoryl and carbonyl oxygen atoms of the ligand.

Analysis of Electronic Structure: Investigating the nature of the chemical bonds formed between the metal and the ligand, including the degree of covalent and electrostatic character.

The relative binding affinities for different metal ions can be predicted, which is crucial for understanding the selectivity of the extractant.

Table 2: Key Parameters from a Hypothetical DFT Study on Metal Complexation with this compound

| Metal Ion | Coordination Site | Binding Energy (kcal/mol) | M-O Bond Distance (Å) |

| Mⁿ⁺ | Phosphoryl Oxygen | - | - |

| Mⁿ⁺ | Carbonyl Oxygen | - | - |

| Mⁿ⁺ | Bidentate (P=O and C=O) | - | - |

Note: The values in this table are placeholders and would need to be determined through specific DFT calculations for this compound and the metal ion of interest.

Applications in Advanced Organic Synthesis and Chemical Biology

Reagent in Organic Transformations

The reactivity of ethyl (dibutylphosphoryl)acetate makes it a valuable tool for synthetic chemists in the construction of complex molecular architectures.

A primary application of this compound in organic synthesis is its role in carbon-carbon bond formation, most notably through the Horner-Wadsworth-Emmons (HWE) reaction. youtube.comtcichemicals.com This reaction involves the olefination of aldehydes or ketones with a stabilized phosphonate (B1237965) carbanion to typically yield (E)-alkenes with high stereoselectivity. organic-chemistry.org

The general mechanism of the HWE reaction begins with the deprotonation of the α-carbon of the phosphonate, in this case, this compound, using a base such as sodium hydride or sodium ethoxide to form a nucleophilic carbanion. chim.it This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate. chim.it This intermediate subsequently collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which can be easily removed during workup. organic-chemistry.org

The structure of the phosphonate reagent can influence the stereochemical outcome of the reaction. While many HWE reactions show a preference for the (E)-alkene, modifications to the reaction conditions and the phosphonate itself can alter this selectivity. researchgate.net The use of this compound in this context allows for the introduction of an ethyl acetate (B1210297) group onto the newly formed double bond, providing a handle for further synthetic modifications.

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description |

| Reactants | Stabilized phosphonate ester (e.g., this compound), Aldehyde or Ketone, Base |

| Product | Alkene (typically with high (E)-selectivity) |

| Byproduct | Water-soluble dialkyl phosphate |

| Key Intermediate | Oxaphosphetane |

This compound can serve as a foundational building block for the synthesis of more intricate organophosphate compounds. researchgate.net The ester functionality of the molecule can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative can then be coupled with a variety of molecules, such as alcohols or amines, using standard peptide coupling techniques to form more complex structures.

Furthermore, the phosphonate moiety itself can be a site for further chemical transformations. While the P-C bond is generally stable, the butyl ester groups on the phosphorus atom can potentially be exchanged through transesterification reactions, allowing for the fine-tuning of the compound's properties, such as solubility and reactivity. These modifications can lead to the creation of a diverse library of organophosphate compounds with potential applications in medicinal chemistry and materials science.

Phosphonate-containing heterocycles are an important class of compounds with a wide range of biological activities. chim.itmdpi.com this compound can be a valuable precursor in the synthesis of such heterocyclic systems. The activated methylene (B1212753) group (the CH₂ between the phosphoryl and carbonyl groups) is nucleophilic upon deprotonation and can participate in condensation and cyclization reactions.

Various synthetic strategies have been developed for the creation of phosphorus-containing heterocycles, including tandem reactions and multi-component reactions. researchgate.netnih.gov For instance, the carbanion of this compound could potentially react with α,β-unsaturated systems or other bifunctional electrophiles to construct five- or six-membered rings incorporating the phosphonate group. The resulting heterocyclic phosphonates can be of interest for their potential biological properties or as ligands in catalysis. mdpi.com

Precursor for Advanced Materials

The unique properties of the phosphonate group make this compound an attractive starting material for the design of advanced materials with tailored functionalities.

Phosphonate moieties are well-known for their strong affinity for metal ions, making them excellent functional groups for the design of metal-coordinating polymers and ligands. researchgate.netnih.gov Polymers functionalized with phosphonate groups have applications in areas such as water purification, as flame retardants, and in biomedical applications due to their ability to bind to metal surfaces. nih.gov

To incorporate this compound into a polymer, the ethyl acetate portion of the molecule can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. Subsequent polymerization or copolymerization of this modified monomer would lead to a polymer with pendant dibutylphosphorylacetate groups. These pendant groups can then act as sites for metal ion chelation. Resins functionalized with phosphonate esters have demonstrated the ability to sorb divalent metal ions like Ca²⁺ and Cu²⁺. uoc.gr

Table 2: Potential Applications of Phosphonate-Functionalized Polymers

| Application Area | Rationale |

| Water Purification | High affinity of phosphonate groups for heavy metal ions. nih.gov |

| Biomaterials | Adhesion to metal oxide surfaces for implants and supports. |

| Flame Retardants | Inherent thermal stability of phosphonate-containing polymers. nih.gov |

| Catalysis | As ligands to support and stabilize catalytic metal centers. |

Derivatization of this compound can lead to new molecules with specific and enhanced functional properties. As mentioned previously, hydrolysis of the ethyl ester to the corresponding carboxylic acid creates a phosphonate-containing carboxylic acid. This derivative combines the metal-binding properties of the phosphonate with the versatile reactivity of a carboxylic acid.

Furthermore, the de-esterification of the butyl groups on the phosphorus atom can yield the corresponding phosphonic acid. mdpi.com Phosphonic acid groups are known to strongly adhere to metal oxide surfaces. researchgate.net This property is highly desirable for creating stable surface modifications on materials like titanium dioxide or for functionalizing nanoparticles. The resulting materials can have applications in catalysis, as biocompatible coatings, or in sensing. The synthesis of phosphonate-functionalized poly(β-amino ester) macromers has been shown to produce biodegradable gels that can support cell attachment, indicating the potential for creating biocompatible materials from phosphonate precursors.

Chemical Biology and Biochemical Studies

The unique electronic and structural properties of the phosphonate group make compounds like this compound valuable tools in chemical biology. The phosphorus-carbon bond offers greater stability against enzymatic cleavage compared to the phosphate ester bond found in many biological molecules. This stability is a key attribute for developing probes and bioactive compounds with prolonged effects.

Probes for Enzyme Inhibition Mechanisms (e.g., Serine Esterases)

Organophosphorus compounds, particularly phosphonate esters, are well-established inhibitors of serine hydrolases, a large and diverse class of enzymes that includes serine esterases and proteases. These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases.

The inhibitory mechanism of phosphonates against serine hydrolases involves the covalent modification of the active site serine residue. The electrophilic phosphorus atom of the phosphonate is attacked by the nucleophilic hydroxyl group of the serine, forming a stable, phosphorylated enzyme intermediate. This effectively inactivates the enzyme. The rate and specificity of this inhibition can be modulated by the nature of the alkyl and ester groups attached to the phosphorus.

While no specific studies on this compound as a probe for serine esterase inhibition are readily available, its structure suggests it could function as an irreversible inhibitor. The dibutyl groups would influence its steric interactions within the enzyme's active site, and the ethyl ester would act as a leaving group upon nucleophilic attack by the active site serine.

Table 1: General Characteristics of Dialkyl Phosphonates as Serine Esterase Probes

| Feature | Description | Relevance to this compound |

| Mechanism of Action | Irreversible covalent modification of the active site serine. | The electrophilic phosphorus center is susceptible to nucleophilic attack. |

| Stability | The P-C bond is resistant to enzymatic hydrolysis. | Offers potential for long-lasting inhibition for study purposes. |

| Specificity | Can be tuned by modifying the alkyl and ester substituents. | The dibutyl and ethyl groups would determine its specific enzyme targets. |

| Detection | Can be functionalized with reporter tags (e.g., fluorescent dyes, biotin). | Could be synthetically modified to incorporate such tags for visualization. |

Research on related compounds, such as fluorinated carbethoxy 1-aminophosphonates, has demonstrated their utility in studying the kinetics and mechanisms of serine esterase inhibition. nih.gov These studies often involve detailed kinetic analysis to determine inhibition constants (kᵢ) and rates of inactivation, providing insights into the enzyme's catalytic mechanism and the inhibitor's binding mode.

Development of Bioactive Molecules

Dialkyl phosphonates are versatile building blocks in the synthesis of a wide array of bioactive molecules. Their ability to mimic the transition state of substrate hydrolysis by certain enzymes makes them effective enzyme inhibitors. Furthermore, the phosphonate moiety can be incorporated into larger molecules to improve their pharmacological properties, such as metabolic stability and cell permeability.

The synthesis of novel bioactive compounds often involves the modification of the phosphonate core. For instance, dialkyl α-hydroxy-benzylphosphonates have been synthesized and evaluated for their anticancer activity. mdpi.com The synthesis of mixed phosphonate esters and amino acid-based phosphonamidates has also been explored for developing new herbicides. nih.gov These examples highlight the broad potential of phosphonate chemistry in creating molecules with diverse biological activities.

Although there is no specific documentation on the use of this compound in the development of named bioactive molecules, it could theoretically serve as a precursor for more complex structures. The ester group can be hydrolyzed or transesterified, and the dibutyl groups could be varied to modulate activity and selectivity. The synthesis of such derivatives could lead to the discovery of new therapeutic agents or agrochemicals.

Studies on Biological Pathways Involving Phosphoryl Groups

Phosphorylation and dephosphorylation are fundamental post-translational modifications that regulate a vast number of cellular processes. The stability of the phosphonate group makes phosphonate-containing molecules excellent tools for studying these pathways. They can act as non-hydrolyzable analogs of phosphate esters, allowing researchers to "trap" and study protein-protein interactions or enzyme-substrate complexes that are otherwise transient.

For example, synthetic phosphonic acids have been used to elucidate the structure and mechanism of enzymes involved in phosphonate metabolism. iaea.org By designing and synthesizing phosphonate-based analogs and anti-metabolites, researchers can probe the function of newly discovered enzymes and gain insights into unexplored metabolic pathways.

This compound, after hydrolysis to its corresponding phosphonic acid, could potentially be used to study biological pathways where phosphate recognition is crucial. Its stability would allow for the investigation of binding events and their downstream consequences without the complication of enzymatic cleavage.

Future Research Directions

Exploration of Undiscovered Reactivity Modes and Transformations

The reactivity of phosphonate (B1237965) esters is well-established in reactions such as the Horner-Wadsworth-Emmons olefination. However, the full reactive potential of Ethyl (dibutylphosphoryl)acetate likely extends beyond these known transformations. Future research should aim to uncover novel reactivity patterns.

One area of interest is the exploration of the covalent reactivity of phosphonate monoesters, which have been traditionally viewed as noncovalent transition state analogs. nih.gov Studies on other phosphonates have shown that they can form stable adducts with enzymes, suggesting a potential for covalent modification of biological targets. nih.gov Investigating the conditions under which this compound might exhibit similar covalent reactivity could open up new avenues in inhibitor design and chemical biology.

Furthermore, the influence of the dibutylphosphoryl group on the reactivity of the adjacent acetate (B1210297) moiety warrants deeper investigation. The steric and electronic properties of the bulky butyl groups could lead to unique stereochemical outcomes in reactions involving the enolate of this compound. Systematic studies on its alkylation, acylation, and condensation reactions with a diverse range of electrophiles would provide valuable insights into its synthetic utility.

Development of Highly Efficient and Selective Catalytic Systems for Synthesis

The classical Michaelis-Arbuzov and Michaelis-Becker reactions are standard methods for synthesizing phosphonates. wikipedia.org However, these reactions often require harsh conditions. Future research should focus on developing more sustainable and efficient catalytic systems for the synthesis of this compound and related compounds.

Recent advancements in catalysis offer promising alternatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Hirao coupling, have emerged as powerful tools for forming C-P bonds. wikipedia.org The development of catalysts tailored for the specific substrates, dibutyl phosphite (B83602) and an appropriate ethyl haloacetate derivative, could lead to milder reaction conditions and improved yields. The use of metal complexes with chiral ligands could also enable the asymmetric synthesis of chiral phosphonates, a field of growing importance. mdpi.comresearchgate.net

Organocatalysis presents another attractive avenue. The use of small organic molecules as catalysts can offer advantages in terms of cost, stability, and environmental impact. rsc.org Research into organocatalytic methods for the phosphonylation of various substrates could provide novel and more sustainable routes to this compound.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow chemistry offers numerous benefits, including enhanced safety, improved reaction control, and easier scalability. mdpi.comvapourtec.comnih.gov The application of flow chemistry to the synthesis of organophosphorus compounds is a growing area of research. researchgate.net

Future efforts should explore the integration of the synthesis of this compound into a continuous flow system. This would involve the development of robust and efficient packed-bed reactors or microreactors. Flow chemistry could be particularly advantageous for handling potentially hazardous reagents or intermediates that might be involved in alternative synthetic routes. nih.gov

Furthermore, the combination of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions and processes. mdpi.com An automated system could systematically vary reaction parameters such as temperature, pressure, reagent stoichiometry, and catalyst loading to rapidly identify optimal conditions for the synthesis of this compound. This high-throughput approach would significantly reduce the time and resources required for process development.

Advanced Computational Methodologies for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. pku.edu.cn For this compound, advanced computational methodologies can play a crucial role in predicting its behavior and guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to predict the biological activity or toxicity of organophosphorus compounds based on their molecular descriptors. bas.bgnih.govbenthamdirect.com By calculating various electronic and steric parameters for this compound, it may be possible to estimate its potential as a bioactive molecule.

Investigation of Novel Applications in Interdisciplinary Fields

The unique properties of phosphonates have led to their application in a wide range of fields, including medicinal chemistry, materials science, and agriculture. frontiersin.orgrsc.orgfrontiersin.org A key area for future research is the exploration of novel applications for this compound in these and other interdisciplinary areas.

In medicinal chemistry, phosphonates are often used as bioisosteres of phosphates or carboxylates in the design of enzyme inhibitors. frontiersin.orgnih.gov Given its structure, this compound could be investigated as a potential inhibitor of enzymes that process ester-containing substrates. Its dibutyl groups could provide specific hydrophobic interactions within an enzyme's active site.

In materials science, metal phosphonates are known to form a diverse range of coordination polymers and metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and ion exchange. mdpi.comnih.govkaust.edu.sa The potential of this compound as a ligand for the construction of novel functional materials has yet to be explored. The ester functionality could also be a site for post-synthetic modification of such materials.

Furthermore, the agricultural industry utilizes organophosphorus compounds as pesticides and herbicides. unibo.it While extensive toxicological and environmental impact studies would be required, the potential of this compound as a lead compound in the development of new agrochemicals could be a long-term research goal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.